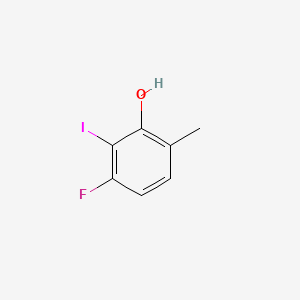
3-Fluoro-2-iodo-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-iodo-6-methylphenol: is an organic compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol It is a derivative of phenol, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodo-6-methylphenol can be achieved through various synthetic routes. One common method involves the iodination of 3-fluoro-6-methylphenol using iodine and an oxidizing agent such as sodium iodate or iodine monochloride . The reaction is typically carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2-iodo-6-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Oxidation: Reagents like or in acidic or basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like or .
Oxidation Products: Compounds such as .
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-2-iodo-6-methylphenol is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal applications of this compound includes its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-iodo-6-methylphenol depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The presence of fluorine and iodine atoms can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
- 3-Fluoro-2-methylphenol
- 2-Iodo-6-methylphenol
- 3-Fluoro-4-iodophenol
Comparison: 3-Fluoro-2-iodo-6-methylphenol is unique due to the simultaneous presence of fluorine, iodine, and a methyl group on the phenol ring.
Propiedades
Fórmula molecular |
C7H6FIO |
|---|---|
Peso molecular |
252.02 g/mol |
Nombre IUPAC |
3-fluoro-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 |
Clave InChI |
KMPHUCZVWSBPDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)
![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)

![3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)
![N-[3-(4-Hydroxyphenyl)acryloyl]glycine](/img/structure/B13897260.png)

![2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid](/img/structure/B13897266.png)
![Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13897275.png)
